6-(3-Hydroxypropyl)-2,3-dimethoxyphenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-(3-hydroxypropyl)-2,3-dimethoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-14-9-6-5-8(4-3-7-12)10(13)11(9)15-2/h5-6,12-13H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHAZBPPTWRJCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCCO)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701282379 | |
| Record name | 2-Hydroxy-3,4-dimethoxybenzenepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701282379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106800-30-0 | |
| Record name | 2-Hydroxy-3,4-dimethoxybenzenepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106800-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-3,4-dimethoxybenzenepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701282379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Biosynthetic Pathways of 6 3 Hydroxypropyl 2,3 Dimethoxyphenol Precursors
The direct precursors to 6-(3-Hydroxypropyl)-2,3-dimethoxyphenol are rooted in the phenylpropanoid pathway, which is responsible for the synthesis of a wide array of plant secondary metabolites. The foundational monomers for many complex phenolic compounds are the monolignols.
The biosynthesis of these precursors is a well-established pathway in vascular plants. Lignin (B12514952), a primary component of the secondary cell wall, is a complex polymer derived from the oxidative polymerization of three main monolignols: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol. acs.org These monolignols are synthesized in the cytoplasm and then transported to the cell wall for polymerization. acs.org The process of lignification involves the formation of radicals from these monolignols through the action of peroxidases and/or laccases, which then undergo combinatorial coupling to form the intricate lignin polymer. acs.org
Coniferyl alcohol, in particular, is a key precursor. researchgate.netwikipedia.org It is synthesized from the amino acid phenylalanine via a series of enzymatic steps. Following its synthesis, coniferyl alcohol can undergo various reactions, including dimerization to form lignans (B1203133) or polymerization to form lignin. researchgate.net Lignans are a class of phytochemicals characterized by the joining of two phenylpropane units. researchgate.net
Synthetic Methodologies and Chemical Derivatization of 6 3 Hydroxypropyl 2,3 Dimethoxyphenol
Lignin (B12514952) Valorization and Catalytic Depolymerization for Compound Production
The most significant and industrially relevant route to 6-(3-hydroxypropyl)-2,3-dimethoxyphenol and its isomers is through the breakdown of lignin, a major component of biomass. mdpi.com This approach is a cornerstone of modern biorefinery concepts, aiming to convert all fractions of lignocellulose into valuable products.
Reductive Catalytic Fractionation (RCF) is a leading "lignin-first" biorefinery strategy that combines lignocellulose fractionation with the catalytic depolymerization and stabilization of lignin fragments. ambeed.com This process avoids the harsh conditions of traditional pulping that lead to lignin condensation, instead producing a low-molecular-weight oil rich in phenolic monomers. chemrxiv.org The elementary steps involve lignin extraction from the biomass into a solvent, followed by solvolytic and catalytic cleavage of its ether linkages (predominantly β-O-4 bonds), and immediate stabilization of the resulting reactive fragments by a redox catalyst. ambeed.com
RCF of various feedstocks, including woody and herbaceous biomass, has been shown to produce a variety of propyl-substituted phenols. acs.org For example, RCF of corn stover, switchgrass, and other agricultural residues over catalysts like Ru/C can yield phenolic monomers with high efficiency. acs.org The process typically uses a polar solvent such as methanol (B129727) or ethanol/water mixtures at temperatures between 200–250 °C with a hydrogen source. chemrxiv.org The resulting lignin oil contains a mixture of monomers, with the specific composition depending on the biomass source and the catalytic system used.
| Biomass Feedstock | Catalyst | Solvent | Temperature (°C) | Monomer Yield (wt% of lignin) | Key Monomeric Products | Reference |
|---|---|---|---|---|---|---|
| Birch Lignin | Ni85Ru15 | Water | N/A | 6.8% | Hydrogenated coniferyl and sinapyl alcohol | mdpi.com |
| Herbaceous Biomass (e.g., Corn Stover) | Ru/C | Methanol | 250°C | ~40% | 4-propylguaiacol, 4-propylsyringol | acs.org |
| Poplar Wood | Mo/H-MFI-30-7wt | N/A (Two-pass system) | 300-350°C | High yield of aromatics | Benzene, Toluene, Phenol (B47542), Propylbenzene | googleapis.com |
| Pine Wood | Pd/C | Methanol | 200-250°C | Up to 60% | Propyl-substituted phenols | chemrxiv.org |
Hydrogenolysis is a key chemical reaction within RCF and other lignin depolymerization methods, involving the cleavage of chemical bonds (primarily C-O and C-C) by hydrogen. nih.gov The selective hydrogenolysis of the β-O-4 ether linkage, the most common bond in lignin, is crucial for obtaining high yields of monomeric phenols. howeipharm.com The mechanism often proceeds through the homolytic cleavage of C-O bonds, a process influenced by the catalyst, solvent, and hydrogen pressure. howeipharm.com
Catalyst design is critical for achieving high selectivity towards desired products like this compound.
Noble Metal Catalysts : Ruthenium (Ru) and Palladium (Pd) on carbon supports (Ru/C, Pd/C) are widely used and effective for cleaving ether bonds. chemrxiv.orgacs.org An atomically dispersed Ru catalyst has shown exceptional efficiency and selectivity in the hydrogenolysis of C-lignin, producing propenylcatechol with 77% selectivity. nih.gov
Non-Noble Metal Catalysts : Nickel (Ni) based catalysts are a cost-effective alternative. Bimetallic catalysts, such as Ni-Ru nanoparticles, can exhibit synergistic effects, leading to high monomer yields (>42 wt%) and stable performance. howeipharm.com Molybdenum (Mo) based catalysts, particularly Mo/H-MFI zeolites, have been developed to cleave both C-O and the more resilient C-C bonds, converting lignin-derived molecules into platform aromatics like benzene, toluene, and phenol. googleapis.combldpharm.com
Catalyst Support : The support material can influence catalytic activity. For instance, using silica-coated hypercrosslinked polystyrene (SiO2@HPS) as a support for Ni-Ru nanoparticles provides surface acidity crucial for hydrolysis, enhancing monomer yields. howeipharm.com
| Catalyst | Substrate | Key Transformation | Selectivity/Yield | Reference |
|---|---|---|---|---|
| Ru-xantphos complex | Lignin Model Dimer (β-O-4) | C-O bond cleavage | ~95% yield of acetophenone (B1666503) and guaiacol (B22219) | |
| Vanadium (V) metal | 2,6-dimethoxyphenol (B48157) | C-O bond cleavage (demethylation) | 89.5% conversion to 3-methoxycatechol (B1210430) and pyrogallol | |
| Atomically dispersed Ru | C-lignin | C-O cleavage in benzodioxane linkages | 77% selectivity to propenylcatechol | nih.gov |
| Ni-Ru/SiO2@HPS | Lignin | Depolymerization to monophenols | >42 wt% yield of monophenols | howeipharm.com |
| Mo/H-MFI Zeolite | Propylguaiacol (model compound) | C-O and C-C bond cleavage | ~80% carbon yield of benzene, toluene, phenol | bldpharm.com |
The production of chemicals from lignin is inherently aligned with the principles of green chemistry, as it utilizes a renewable feedstock (biomass) instead of fossil fuels. The development of lignin depolymerization routes focuses on enhancing this sustainability.
Atom Economy and Catalysis : The use of highly selective catalysts, such as the atomically dispersed Ru catalyst, maximizes the conversion of lignin into desired products, minimizing waste. nih.gov Heterogeneous catalysts are preferred as they can be more easily recovered and reused, reducing process waste.
Safer Solvents and Conditions : Research is moving towards using greener solvents. Water is an ideal green solvent, and processes using subcritical water can serve as both a solvent and a reactant. Some catalytic systems, like vanadium metal, can operate effectively in water without the need for external hydrogen gas or organic solvents, further improving the environmental profile. The use of γ-Valerolactone, a biomass-derived solvent, is also being explored for lignin fractionation.
Energy Efficiency : Novel methods like photocatalysis, which could potentially use solar radiation, and mechanochemistry are being investigated to reduce the energy intensity of depolymerization processes compared to traditional high-temperature and high-pressure methods.
By focusing on efficient catalysis and environmentally benign reaction conditions, the production of this compound and other valuable aromatics from lignin represents a significant advancement in sustainable chemical manufacturing.
Chemical Modification and Analog Generation
The strategic chemical modification of this compound allows for the generation of diverse analogs with potentially new and interesting properties. The reactivity of its hydroxyl groups—one phenolic and one primary aliphatic—provides a platform for a variety of chemical transformations.
Etherification and Esterification Reactions
The hydroxyl groups of this compound are amenable to etherification and esterification, leading to the formation of ethers and esters, respectively. These reactions can be directed to either the phenolic or the primary alcohol group, or both, by selecting appropriate reaction conditions and protecting group strategies.
Etherification:
Etherification of the phenolic hydroxyl group can be achieved under basic conditions. For instance, using a base like sodium hydroxide (B78521) or potassium carbonate, followed by treatment with an alkyl halide (e.g., methyl iodide, ethyl bromide), would yield the corresponding phenolic ether. A general method for the etherification of phenolic compounds involves the use of dimethyl carbonate in the presence of a catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), in a suitable solvent like methanol. researchgate.netgoogle.com This method has been successfully employed for the synthesis of 2,6-dimethoxyphenol from pyrogallol, suggesting its applicability to the phenolic hydroxyl of the target compound. researchgate.netgoogle.com
The primary alcohol of the hydroxypropyl side chain can be selectively etherified using methods like the Williamson ether synthesis, which involves the formation of an alkoxide with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide.
Esterification:
Esterification of the hydroxyl groups can be accomplished through various methods. A common approach is the reaction with an acid chloride or anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine). For example, acetylation of both hydroxyl groups can be achieved using acetic anhydride. A similar reaction has been reported for the acetylation of honokiol, a structurally related natural product, using acetic anhydride and potassium carbonate. nih.govmdpi.comresearchgate.net This suggests that a similar protocol could be applied to this compound to produce its diacetate derivative.
Selective esterification of the more reactive primary alcohol can be achieved under milder conditions or by using enzymatic catalysis.
| Reaction Type | Reagents and Conditions | Potential Product | Reference |
| Phenolic Etherification | Dimethyl carbonate, TBAB, Methanol, Heat | 6-(3-Hydroxypropyl)-1,2,3-trimethoxybenzene | researchgate.netgoogle.com |
| Esterification (Acetylation) | Acetic anhydride, Potassium carbonate | 3-(2,3-Dimethoxy-6-acetoxyphenyl)propyl acetate | nih.govmdpi.comresearchgate.net |
Oxidation and Reduction Transformations
The hydroxypropyl side chain of this compound is a key site for oxidation and reduction reactions, allowing for the introduction of various functional groups.
Oxidation:
The primary alcohol of the hydroxypropyl group can be oxidized to an aldehyde or a carboxylic acid depending on the oxidizing agent used. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane would likely yield the corresponding aldehyde, 3-(2,3-dimethoxy-6-hydroxyphenyl)propanal. nih.gov Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid), would further oxidize the aldehyde to the carboxylic acid, 3-(2,3-dimethoxy-6-hydroxyphenyl)propanoic acid.
Recent studies on the oxidation of hydroxypropyl cellulose, which also contains hydroxypropyl groups, have demonstrated the use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-mediated oxidation to selectively convert primary hydroxyl groups to aldehydes or carboxylic acids under mild conditions. mdpi.comresearchgate.netmdpi.comdocumentsdelivered.com This method could be a valuable tool for the selective oxidation of the primary alcohol in this compound.
Reduction:
While the parent compound does not have readily reducible functional groups other than the aromatic ring under harsh conditions, derivatives of this compound, such as the aldehyde or ketone formed from oxidation, can be reduced. For example, the reduction of the aldehyde 3-(2,3-dimethoxy-6-hydroxyphenyl)propanal with a reducing agent like sodium borohydride (B1222165) (NaBH4) would regenerate the starting primary alcohol.
| Transformation | Reagents and Conditions | Potential Product | Reference |
| Oxidation to Aldehyde | Dess-Martin periodinane or PCC | 3-(2,3-Dimethoxy-6-hydroxyphenyl)propanal | nih.gov |
| Oxidation to Carboxylic Acid | TEMPO/NaOCl or KMnO4 | 3-(2,3-Dimethoxy-6-hydroxyphenyl)propanoic acid | mdpi.comresearchgate.netmdpi.comdocumentsdelivered.com |
| Reduction of Aldehyde | Sodium borohydride (NaBH4) | This compound | - |
Formation of Glycosylated Derivatives and Neolignans
The structural framework of this compound serves as a precursor for the synthesis of more complex molecules like glycosylated derivatives and neolignans.
Glycosylated Derivatives:
Glycosylation of the phenolic hydroxyl group can be achieved through various methods. A notable example is the Koenigs-Knorr reaction, which involves the use of a glycosyl halide donor in the presence of a heavy metal salt promoter. More recently, methods for the direct O-glycosylation of phenols under aqueous conditions have been developed. For instance, the reaction of a phenolic compound with a glycosyl fluoride (B91410) donor promoted by calcium hydroxide has been shown to be effective for a range of phenols, including the structurally similar 2,3-dimethoxyphenol (B146663). nih.govnih.gov This suggests that this compound could be glycosylated at the phenolic position to yield its corresponding O-glycoside.
Neolignans:
Neolignans are a class of natural products formed by the oxidative coupling of two phenylpropanoid units. The structure of this compound makes it a suitable candidate for the synthesis of neolignan analogs. The synthesis of neolignans often involves coupling reactions between two phenolic precursors. For instance, the Suzuki-Miyaura cross-coupling reaction has been used to synthesize bisphenol neolignans from boronic acid and halide derivatives of phenolic compounds. nih.govmdpi.comresearchgate.net By converting this compound into a suitable boronic acid or halide derivative, it could be coupled with another phenolic partner to generate novel neolignan structures.
Enzymatic methods using laccase or peroxidase can also be employed for the oxidative coupling of phenols to form neolignans. researchgate.net These enzymes can catalyze the formation of a carbon-carbon or carbon-oxygen bond between two phenolic units.
| Derivative Type | Synthetic Approach | Key Reagents/Conditions | Potential Product Class | Reference |
| Glycosylated Derivatives | Phenolic O-glycosylation | Glycosyl fluoride, Ca(OH)2, Water | O-Aryl glycosides | nih.govnih.gov |
| Neolignans | Suzuki-Miyaura Cross-Coupling | Palladium catalyst, Base, Boronic acid/halide derivatives | Bisphenol neolignans | nih.govmdpi.comresearchgate.net |
| Neolignans | Enzymatic Oxidative Coupling | Laccase or Peroxidase | Dimeric neolignans | researchgate.net |
Biological Activity Investigations: Mechanisms and Cellular Interrogations
Antioxidant Activity Studies of the Compound and Related Phenols
Phenolic compounds are well-regarded for their antioxidant properties, which are primarily attributed to their ability to donate hydrogen atoms or electrons, thereby neutralizing free radicals. The antioxidant potential of phenols related to 6-(3-Hydroxypropyl)-2,3-dimethoxyphenol has been evaluated through various established chemical and cellular assays.
The capacity of a compound to scavenge free radicals is a key indicator of its antioxidant activity. This is commonly measured using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. In these tests, the ability of an antioxidant to reduce the stable radical (DPPH• or ABTS•+) is quantified spectrophotometrically. The potency is often expressed as the half-maximal inhibitory concentration (IC50), with a lower value indicating greater scavenging ability.
| Compound | Assay | IC50 Value | Reference |
|---|---|---|---|
| Eugenol (B1671780) | DPPH | 2.98 µg/mL | ui.ac.id |
| Eugenol | ABTS | 181 µg/mL | ui.ac.id |
| Eugenia aromatica EO (rich in Eugenol) | DPPH | 0.006 mg/mL | mdpi.com |
| Eugenia aromatica EO (rich in Eugenol) | ABTS | 0.024 mg/mL | mdpi.com |
| Hydroxychavicol | DPPH | 18.00 µg/mL | ui.ac.id |
| Hydroxychavicol | ABTS | 3.10 µg/mL | ui.ac.id |
Beyond direct radical scavenging, the protective effects of phenolic compounds against oxidative stress can be mediated through their interaction with cellular pathways. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. Phenols like hydroxytyrosol (B1673988), a compound found in olive oil, have been shown to protect cells from oxidative damage.
In cellular models, hydroxytyrosol has been demonstrated to prevent the generation of ROS in J774 murine macrophages stimulated with lipopolysaccharide (LPS). researcher.life This effect is crucial as ROS can activate pro-inflammatory signaling pathways. Furthermore, studies on human macrophage-derived foam cells indicated that hydroxytyrosol inhibits ROS generation induced by oxidized low-density lipoprotein (ox-LDL), thereby protecting the macrophages from oxidative damage. mdpi.com This protection is significant as ROS are known to induce the expression of scavenger receptors involved in the uptake of ox-LDL, a key event in the early stages of atherosclerosis. mdpi.com By mitigating ROS production, related phenols can interrupt the cascade of events that lead to cellular damage and inflammation.
Anti-inflammatory Properties and Modulation of Inflammatory Mediators
Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is implicated in numerous diseases, and the modulation of inflammatory pathways is a key therapeutic strategy. Phenolic compounds have been widely investigated for their anti-inflammatory effects.
During inflammation, macrophages can be activated to produce large amounts of nitric oxide (NO) via the enzyme inducible nitric oxide synthase (iNOS). While NO has important physiological roles, its overproduction is a hallmark of inflammatory conditions. Consequently, the inhibition of NO production in activated macrophages is a common method for screening potential anti-inflammatory agents.
Studies on hydroxytyrosol have shown that it can effectively inhibit NO production in LPS-stimulated murine macrophages with an IC50 value of 11.4 µM. nih.gov This inhibition is linked to the downregulation of iNOS gene expression. researcher.lifenih.gov Similarly, a phenylpropanoid compound with a related structure, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), has been shown to significantly inhibit LPS-induced NO production in RAW 264.7 macrophage cells in a dose-dependent manner. This inhibition was associated with the suppression of iNOS expression.
| Compound | Cell Line | Stimulant | IC50 Value | Reference |
|---|---|---|---|---|
| Hydroxytyrosol | RAW264.7 | LPS | 11.4 µM | nih.gov |
In addition to NO, activated macrophages release a variety of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), which orchestrate the inflammatory response. The ability of phenolic compounds to modulate the expression of these cytokines is a key aspect of their anti-inflammatory activity.
Hydroxytyrosol has been found to diminish the secretion of several cytokines, including IL-1α, IL-1β, IL-6, and TNF-α, in LPS-stimulated macrophages. nih.gov It also reduces the expression of the genes for these inflammatory mediators. nih.gov In human monocyte/macrophage cell lines, treatment with hydroxytyrosol resulted in a dose-dependent reduction of TNF-α transcription. mdpi.com This modulation of cytokine production suggests that related phenols can interfere with the signaling cascades that lead to the amplification of the inflammatory response. Research has shown that these effects can be mediated through the inhibition of key transcription factors like nuclear factor-kappaB (NF-κB), which plays a central role in regulating the expression of pro-inflammatory genes. researcher.lifenih.gov
Antimicrobial Activity Assessments
The search for new antimicrobial agents is a global health priority. Natural products, including phenolic compounds, have historically been a rich source of antimicrobial leads. The antimicrobial properties of phenols are generally attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, and interfere with microbial energy production.
The antimicrobial potential of phenols structurally related to this compound, such as guaiacol (B22219) and its derivatives, has been documented. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, is a standard measure of antimicrobial efficacy. Studies on guaiacol derivatives have reported MIC values against various bacterial strains. For example, some catechol-derived thiazole (B1198619) compounds have shown potent growth inhibition of bacteria with MIC values of ≤ 2 µg/mL and as low as 3.12 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA). digitellinc.com Another study investigating guaiacol derivatives like eugenol and capsaicin (B1668287) found MICs ranging from 3.125 to 12.5 mM against foodborne pathogens like S. aureus and Shewanella putrefaciens. nih.gov
| Compound/Derivative Class | Microorganism | MIC Value | Reference |
|---|---|---|---|
| Catechol-derived thiazoles | Bacteria | ≤ 2 µg/mL | digitellinc.com |
| Catechol-derived thiazoles | MRSA | 3.12 µg/mL | digitellinc.com |
| Eugenol | Shewanella putrefaciens | 3.125 mM | nih.gov |
| Eugenol | Staphylococcus aureus | 6.25 mM | nih.gov |
| Capsaicin | Shewanella putrefaciens | 12.5 mM | nih.gov |
| Capsaicin | Staphylococcus aureus | 12.5 mM | nih.gov |
Antifungal Mechanisms Against Pathogenic Fungi
There is currently no available scientific literature detailing the antifungal mechanisms of this compound against any pathogenic fungi. Investigations into its potential to disrupt fungal cell walls, inhibit essential enzymes, or interfere with fungal growth and proliferation have not been reported.
Antibacterial Effects on Bacterial Strains
Similarly, research on the antibacterial effects of this compound is absent from the public domain. Studies to determine its efficacy against various bacterial strains, including its minimum inhibitory concentration (MIC) and its mode of action, have not been published.
Investigations into Cellular Effects and Cytotoxicity Profiles
Studies in Specific Cell Lines (e.g., RAW264.7, HSG, HL-60)
No studies have been published that investigate the cytotoxic effects of this compound on the murine macrophage cell line RAW264.7, the human salivary gland cell line HSG, or the human promyelocytic leukemia cell line HL-60. Consequently, there is no data available on its potential to induce cell death or alter cellular morphology in these or any other specific cell lines.
Mechanistic Insights into Cell Viability Modulation and Induction of Cell Death
Given the lack of cytotoxicity studies, there are no mechanistic insights into how this compound might modulate cell viability or induce cell death. Research into its potential to trigger apoptosis, necrosis, or other forms of programmed cell death has not been conducted.
Interaction with Macromolecular Targets
DNA Interaction Studies (e.g., Intercalation)
There is no evidence from published research to suggest that this compound interacts with DNA. Studies that would explore its potential to bind to DNA, for instance through intercalation between base pairs, have not been performed.
Enzyme Modulation and Inhibition Profiles
Extensive investigation of the scientific literature reveals a notable absence of specific research focused on the enzyme modulation and inhibition profiles of the compound this compound. While this phenolic compound has been identified and isolated from natural sources such as Firmiana simplex, studies detailing its direct interactions with specific enzymes are not presently available.
The broader class of phenolic compounds, to which this compound belongs, is widely recognized for its potential to interact with and modulate the activity of various enzymes. Generally, phenolic structures can exert inhibitory effects on enzymes such as tyrosinase, collagenase, and elastase, which are involved in processes like melanogenesis and skin aging. However, without specific experimental data for this compound, any discussion of its enzyme inhibition profile would be speculative.
Due to the lack of available data, a detailed analysis of the mechanisms and cellular interrogations related to the enzyme modulation and inhibition profiles of this compound cannot be provided at this time. Further research is required to isolate this compound and subject it to a comprehensive panel of enzymatic assays to determine its specific inhibitory activities and potential therapeutic applications.
Structure Activity Relationship Sar Studies of 6 3 Hydroxypropyl 2,3 Dimethoxyphenol Derivatives
Impact of Aromatic Ring Substituents on Biological Potency
The nature, number, and position of substituents on the aromatic ring of phenolic compounds play a pivotal role in determining their biological activity, particularly their antioxidant capacity. The introduction of various functional groups can significantly alter the electronic and steric properties of the molecule, thereby affecting its ability to scavenge free radicals and interact with biological targets.
For phenolic compounds, the presence of electron-donating groups (EDGs) on the aromatic ring generally enhances antioxidant activity. nih.gov This is attributed to the increased stabilization of the resulting phenoxyl radical through electron delocalization. In the context of 6-(3-Hydroxypropyl)-2,3-dimethoxyphenol, the existing methoxy (B1213986) groups already serve as effective EDGs. The introduction of additional EDGs, such as further hydroxyl or methoxy groups, would likely enhance its radical scavenging capabilities. Conversely, the addition of electron-withdrawing groups (EWGs), such as nitro or carboxyl groups, would be expected to decrease its antioxidant potential by destabilizing the phenoxyl radical. nih.gov
The position of these substituents is also crucial. For instance, in a study on various phenolic compounds, it was observed that hydroxylation at the meta positions (3 or 5) was particularly effective in enhancing antioxidant activity. nih.gov
A hypothetical SAR study on the aromatic ring of this compound might yield results similar to those observed for other phenolic compounds, as illustrated in the table below, which shows the antioxidant activity of various substituted phenols.
Table 1: Illustrative Antioxidant Activity of Substituted Phenols
| Compound | Substituent(s) | Relative Antioxidant Activity |
| Phenol (B47542) | - | Low |
| Guaiacol (B22219) (2-methoxyphenol) | 2-OCH₃ | Moderate |
| 4-Methylphenol | 4-CH₃ | Moderate |
| 2,6-Dimethoxyphenol (B48157) | 2,6-(OCH₃)₂ | High |
| 4-Nitrophenol | 4-NO₂ | Very Low |
This table is illustrative and based on general principles of phenol SAR. Actual values would require experimental validation.
Influence of Hydroxypropyl Side Chain Modifications on Activity
The hydroxypropyl side chain of this compound is a key structural feature that can be modified to modulate its biological activity. Alterations to the length of the alkyl chain, the position of the hydroxyl group, or its replacement with other functional groups can impact the compound's polarity, lipophilicity, and ability to form hydrogen bonds.
Studies on other phenolic compounds with alkyl side chains have shown that the length of the chain can influence antioxidant activity. For instance, in a series of p-alkylaminophenols, an increase in the length of the alkyl chain was found to enhance antioxidant activity up to a certain point, after which the activity might decrease, a phenomenon known as the "cut-off effect". nih.govnih.gov This effect is often attributed to changes in the compound's ability to partition into different phases of a biological system. nih.gov
Modification of the terminal hydroxyl group of the propyl chain could also have a significant impact. For example, esterification or etherification of this group would increase the lipophilicity of the molecule, which could alter its interaction with cell membranes and biological targets. Conversely, oxidation of the hydroxyl group to an aldehyde or carboxylic acid would increase its polarity and could introduce new biological activities.
The table below illustrates the potential impact of modifying the alkyl side chain on the antioxidant activity of a phenolic compound, based on findings from related structures.
Table 2: Inferred Impact of Side Chain Modification on a Phenolic Compound's Antioxidant Activity
| Side Chain Modification | Expected Change in Lipophilicity | Potential Impact on Antioxidant Activity |
| Shortening the alkyl chain (e.g., ethyl) | Decrease | May decrease activity |
| Lengthening the alkyl chain (e.g., pentyl) | Increase | May increase activity (up to a point) |
| Esterification of the hydroxyl group | Significant Increase | May decrease radical scavenging activity |
| Oxidation to a carboxylic acid | Significant Decrease | Likely to decrease antioxidant activity |
This table presents inferred relationships based on studies of other phenolic compounds and would require experimental verification for this compound.
Role of Methoxy Group Positions in Modulating Molecular Interactions
The methoxy groups, being electron-donating, can stabilize the phenoxyl radical formed during antioxidant activity. nih.gov The relative positions of these groups can affect the degree of stabilization. For instance, methoxy groups at the ortho and para positions to the hydroxyl group are generally considered to have a stronger activating effect than those at the meta position. In the case of this compound, the methoxy groups are ortho and meta to the hydroxyl group.
Comparative Analysis with Related Phenols (e.g., 2,6-dimethoxyphenol, 2,3-dimethoxyphenol)
A comparative analysis of this compound with simpler, related phenols such as 2,6-dimethoxyphenol and 2,3-dimethoxyphenol (B146663) can provide insights into the contribution of the hydroxypropyl side chain to its biological activity.
2,6-Dimethoxyphenol (Syringol): This compound has two methoxy groups flanking the hydroxyl group. researchgate.net This symmetrical arrangement provides significant steric hindrance around the hydroxyl group and enhances the stability of the phenoxyl radical. researchgate.net Compared to 2,6-dimethoxyphenol, the 2,3-dimethoxy arrangement in the target molecule results in a less sterically hindered hydroxyl group, which may lead to different reactivity towards various radical species.
2,3-Dimethoxyphenol: This isomer has been studied for its antimicrobial and antioxidant properties. researchgate.net The key difference between 2,3-dimethoxyphenol and the target compound is the presence of the 6-(3-hydroxypropyl) side chain. This side chain significantly increases the molecular weight and lipophilicity of the molecule, which would be expected to alter its pharmacokinetic properties, such as absorption, distribution, and metabolism. The presence of the terminal hydroxyl group on the side chain also provides an additional site for hydrogen bonding, potentially influencing its interaction with biological targets.
The following table provides a comparative summary of the structural features of these related phenols.
Table 3: Comparative Structural Features of Related Phenols
| Compound | Methoxy Group Positions | Key Differentiating Feature |
| This compound | 2,3 | Presence of a 3-hydroxypropyl side chain at position 6 |
| 2,6-Dimethoxyphenol | 2,6 | Symmetrical methoxy groups flanking the hydroxyl group |
| 2,3-Dimethoxyphenol | 2,3 | Lacks the 3-hydroxypropyl side chain |
Analytical and Characterization Methodologies in Research on 6 3 Hydroxypropyl 2,3 Dimethoxyphenol
Chromatographic Techniques for Separation and Quantification in Research Samples
Chromatography is the cornerstone for isolating and quantifying 6-(3-Hydroxypropyl)-2,3-dimethoxyphenol from intricate mixtures, such as those produced during biomass conversion or found in natural product extracts.
Gas Chromatography-Mass Spectrometry (GC-MS) for Lignin (B12514952) Depolymerization Product Analysis
The conversion of lignin into valuable chemicals often results in a highly complex mixture of phenolic compounds. rsc.orgrsc.org Gas chromatography coupled with mass spectrometry (GC-MS) is a primary and powerful tool for profiling these products. rsc.org Due to its strong macromolecular structure, lignin is difficult to degrade, but various catalytic processes can break it down into useful monomers like guaiacol (B22219) and other phenols. shimadzu.com
In this context, GC-MS separates the volatile components of the product stream, and the mass spectrometer provides detailed structural information for identification. shimadzu.com The analysis of this compound in such a mixture involves:
Separation: The sample is vaporized and passed through a capillary column. Compounds are separated based on their boiling points and interactions with the column's stationary phase.
Identification: As each compound elutes from the column, it is ionized and fragmented in the mass spectrometer. The resulting fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. The identity of this compound can be confirmed by matching its spectrum against established mass spectral libraries, such as the NIST database. nih.gov
Quantification: By integrating the area of the chromatographic peak, the abundance of the compound can be determined relative to an internal standard.
The complexity of GC-MS datasets from lignin depolymerization often necessitates advanced data processing techniques, such as positive matrix factorization (PMF), to deconstruct the data and correlate product profiles with reaction conditions. rsc.orgescholarship.org
Table 1: Representative GC-MS Analytical Parameters for Lignin-Derived Phenols
| Parameter | Typical Value/Condition |
|---|---|
| Column | Stabilwax (or similar polar column), 30 m x 0.25 mm ID, 0.25 µm film |
| Injection Mode | Split (e.g., 10:1 ratio) |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | Initial 50°C, ramp at 10°C/min to 250°C, hold for 10 min |
| MS Ion Source Temp. | 230°C |
| MS Measurement Mode | Scan (e.g., m/z 15-550) |
High-Performance Liquid Chromatography (HPLC) in Natural Product Extracts
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for analyzing plant extracts and other natural products, which can contain this compound. mdpi.comnih.gov HPLC is particularly useful for compounds that are not sufficiently volatile or are thermally sensitive, making them unsuitable for GC-MS. nih.gov
The method is widely used for the separation, identification, and quantification of various phenolic compounds. phcogres.comnih.gov A typical HPLC analysis involves a reverse-phase column (e.g., C18) and a mobile phase consisting of a mixture of water (often acidified) and an organic solvent like acetonitrile (B52724) or methanol (B129727). phcogres.comtandfonline.com
Key aspects of HPLC analysis include:
Versatility: HPLC can be adapted to separate a wide range of phenolic compounds with varying polarities from complex matrices. mdpi.com
Detection: A Diode Array Detector (DAD) is commonly used, which can acquire UV-Vis spectra for each peak, aiding in compound class identification. nih.gov Coupling HPLC with a mass spectrometer (LC-MS) provides even greater specificity and sensitivity.
Preparative Scale: The principles of HPLC can be scaled up to preparative chromatography to isolate pure quantities of this compound for further structural studies or bioassays.
Table 2: Example HPLC Method for Phenolic Compound Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.2% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV/Diode Array Detector (DAD) at 254 nm or 280 nm |
| Column Temperature | 25-40°C |
Spectroscopic Methods for Structural Elucidation of Novel Derivatives
Once isolated, spectroscopic methods are employed to unambiguously determine the molecular structure of this compound and any novel derivatives synthesized from it.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. researchgate.net A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments provides a complete structural picture.
For this compound, the expected NMR data would include:
¹H NMR: This spectrum would show distinct signals for the protons on the aromatic ring, the two methoxy (B1213986) groups, the three methylene (B1212753) groups of the propyl chain, and the two hydroxyl groups (phenolic and alcoholic). youtube.comstackexchange.com The splitting patterns (e.g., doublets, triplets) would reveal the connectivity between adjacent protons.
¹³C NMR: This spectrum reveals all unique carbon atoms in the molecule, including those in the aromatic ring, the methoxy groups, and the propyl side chain. youtube.com
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Aromatic C-H | 6.4 - 7.2 | 105 - 125 |
| Aromatic C-O | - | 135 - 150 |
| -OCH₃ | ~3.7 - 3.9 | ~55 - 62 |
| Ar-CH₂- | ~2.6 | ~30 |
| -CH₂-CH₂-CH₂- | ~1.8 | ~34 |
| -CH₂-OH | ~3.6 | ~62 |
| Phenolic OH | Variable (e.g., 5.5) | - |
| Alcoholic OH | Variable (e.g., 4.5) | - |
Mass Spectrometry (MS) Applications in Structural Analysis
Mass spectrometry provides the exact molecular weight and crucial information about a molecule's structure through its fragmentation pattern. youtube.com High-resolution mass spectrometry (HRMS) can determine the elemental composition of this compound (C₁₁H₁₆O₄) with high accuracy. nih.gov
Tandem mass spectrometry (MS/MS or MSⁿ) is used to further probe the structure. In these experiments, the molecular ion (parent ion) is isolated and fragmented, and the resulting daughter ions are analyzed. This reveals the connectivity of the molecule. For example, the fragmentation of 4-allyl-2,6-dimethoxyphenol, a related compound, has been studied to understand its structure. researchgate.net Common fragmentation pathways for such phenols include the loss of a methyl group (CH₃), water (H₂O), or cleavage of the alkyl side chain.
Table 4: Mass Spectrometry Data for 5-(3-Hydroxypropyl)-2,3-dimethoxyphenol (Isomer)
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₆O₄ | nih.gov |
| Exact Mass | 212.1049 g/mol | nih.gov |
| Molecular Weight | 212.24 g/mol | nih.gov |
| Key GC-MS Fragments (m/z) | 212 (M+), 168, 167, 124 | nih.gov |
Advanced Techniques for Mechanistic Studies
Beyond simple characterization, analytical techniques are vital for studying the reaction mechanisms involving this compound or its isomers. For instance, in the hydrodeoxygenation (HDO) of lignin-derived phenols, kinetic studies are performed to build reaction networks. acs.orgacs.orgmdpi.com These studies track the conversion of reactants, the formation of intermediates, and the appearance of final products over time.
By systematically analyzing samples at different reaction stages using GC-MS and HPLC, researchers can elucidate complex reaction pathways, such as demethoxylation, dehydroxylation, and side-chain cleavage. acs.orgmdpi.com This mechanistic understanding, often supported by theoretical calculations, is essential for optimizing catalytic processes to selectively produce desired aromatic chemicals from lignin. acs.orgscite.ai
X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis of Catalysts
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of heterogeneous catalysis involving "this compound," XPS provides invaluable insights into the catalyst's surface, where the catalytic activity originates.
While direct XPS studies on catalysts used specifically for the conversion of "this compound" are not extensively detailed in the public domain, the principles of XPS analysis on related lignin-derived compounds and catalyst systems are well-established. kashanu.ac.ir Researchers utilize XPS to monitor changes in the oxidation states of active metal species, identify the formation of carbonaceous deposits (coke), and understand catalyst deactivation mechanisms.
For instance, in the catalytic processing of lignin model compounds, XPS can reveal the chemical environment of oxygen and carbon on the catalyst surface. kashanu.ac.ir The C1s and O1s spectra can be deconvoluted to identify different functional groups, such as C-C, C-O, and C=O, which is critical for understanding reaction pathways. Furthermore, XPS is instrumental in characterizing the dispersion of active metals on a support and their interaction with it, which are key factors determining catalytic efficiency and selectivity.
Hypothetical Application in "this compound" Research:
In a hypothetical study on the hydrodeoxygenation of "this compound" over a supported metal catalyst (e.g., Pd/C), XPS would be employed to:
Characterize the fresh catalyst: Determine the initial oxidation state of the palladium and the surface elemental composition.
Analyze the used catalyst: Identify changes in the palladium oxidation state (e.g., reduction to Pd(0)), quantify the extent of surface oxidation, and detect the presence of adsorbed intermediates or coke precursors derived from "this compound."
A data table from such a hypothetical analysis might look as follows:
| Catalyst State | Element | Atomic Conc. (%) | Binding Energy (eV) | Species Identified |
| Fresh | Pd 3d₅/₂ | 1.2 | 337.5 | PdO |
| C 1s | 85.3 | 284.8 | C-C, C-H | |
| O 1s | 13.5 | 532.1 | Support (e.g., Al₂O₃) | |
| Used | Pd 3d₅/₂ | 1.1 | 335.2 | Pd(0) |
| C 1s | 90.1 | 284.8, 286.5, 288.9 | C-C, C-O, C=O (from coke) | |
| O 1s | 8.8 | 532.1, 533.5 | Support, Organic Deposits |
This data is illustrative and not from a published study on this specific compound.
Gel Permeation Chromatography (GPC) for Polymer Degradation Assessment
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful analytical technique used to determine the molecular weight distribution of polymers. In research concerning "this compound," GPC is essential for studying the degradation of lignin or lignin-based polymers, where this compound may be a monomeric product.
The depolymerization of lignin is a key area of research for the production of valuable aromatic chemicals. GPC is routinely employed to monitor the decrease in the average molecular weight (Mw) and number-average molecular weight (Mn) of the lignin polymer as it undergoes degradation. This provides crucial information on the efficiency of the degradation process, be it chemical, enzymatic, or thermal.
Application in Lignin Degradation Studies:
In a typical experiment, a lignin sample would be subjected to a degradation process, and aliquots would be taken at different time intervals. These samples would then be analyzed by GPC to track the changes in the molecular weight distribution. Key parameters obtained from GPC analysis include:
Weight-average molecular weight (Mw): More sensitive to high molecular weight species.
Number-average molecular weight (Mn): More sensitive to low molecular weight species.
Polydispersity Index (PDI): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution.
A representative data table from a lignin degradation study might be presented as follows:
| Degradation Time (h) | Mw ( g/mol ) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 0 | 5500 | 2500 | 2.2 |
| 2 | 4200 | 2100 | 2.0 |
| 4 | 3100 | 1800 | 1.7 |
| 6 | 2200 | 1500 | 1.5 |
This data is illustrative of a typical lignin degradation experiment and does not correspond to a specific study involving "this compound."
By analyzing the GPC data, researchers can optimize reaction conditions to favor the production of low molecular weight compounds, such as "this compound."
Advanced Applications and Research Potential in Chemical Sciences
Role as a Platform Chemical for Biomass Valorization
While specific research detailing the role of 6-(3-Hydroxypropyl)-2,3-dimethoxyphenol as a platform chemical is not extensively documented, its structural characteristics strongly suggest its potential in the field of biomass valorization. Platform chemicals are bio-derived molecules that can be converted into a range of value-added products.
Lignin (B12514952), a complex polymer abundant in plant biomass, is a primary source of renewable aromatic compounds. mdpi.commdpi.com The depolymerization of lignin yields a variety of phenolic compounds, including syringol (2,6-dimethoxyphenol) and guaiacol (B22219) derivatives, which are considered key building blocks for the chemical industry. rsc.orgacs.orgresearchgate.net The structure of this compound is analogous to these lignin-derived monomers, particularly those originating from sinapyl alcohol, a primary precursor of the syringyl (S) units in hardwood lignin. mdpi.com
The process of converting lignin into valuable chemicals, known as biomass valorization, is a cornerstone of developing sustainable and green chemistry. mdpi.commdpi.com Research has focused on the catalytic depolymerization of lignin to produce bio-oils rich in phenols, which can then be refined into specific aromatic chemicals. researchgate.net A structural isomer, 4-(3-hydroxypropyl)-2,6-dimethoxyphenol (B191096) (dihydrosynapyl alcohol), has been identified as a platform chemical that can be directly obtained from lignocellulose through reductive catalytic fractionation strategies. nih.gov This highlights the potential for related isomers like this compound to be sourced from renewable feedstocks and serve as a precursor for a variety of other chemicals. The presence of multiple functional groups—the phenolic hydroxyl, the alcoholic hydroxyl on the propyl chain, and the methoxy (B1213986) groups—offers multiple reaction sites for chemical modification, further enhancing its utility as a versatile platform chemical.
Use in the Synthesis of Novel Molecular Architectures (e.g., Molecular Motors)
The synthesis of complex, functional molecular architectures represents a frontier in chemistry. While there are no specific reports on the use of this compound in this context, the successful synthesis of a light-driven unidirectional molecular motor from its structural isomer, 4-(3-hydroxypropyl)-2,6-dimethoxyphenol, demonstrates the significant potential of this class of compounds. nih.gov
Molecular motors are sophisticated molecules capable of continuous, directional motion when supplied with an external energy source, such as light or chemical energy. acs.orgwikipedia.orgnih.gov These nanoscale machines often feature an aromatic core, and their synthesis from renewable, lignin-derived sources is a major goal in sustainable chemistry. nih.gov
In a notable study, 4-(3-hydroxypropyl)-2,6-dimethoxyphenol, sourced from lignocellulose, served as the foundational aromatic building block for a novel molecular motor. nih.gov The synthesis was designed to be modular and to adhere to the principles of green chemistry. This groundbreaking work underscores the feasibility of using specifically functionalized phenolic compounds derived from biomass to construct highly complex and functional molecular systems. Given its similar functional group arrangement, this compound could theoretically also serve as a key precursor in the bottom-up synthesis of other novel supramolecular structures and nanomachines. nih.gov The development of synthetic routes to such architectures from renewable feedstocks is a critical area of research, aiming to reduce reliance on petroleum-based starting materials. nih.gov
Potential as a Research Tool or Chemical Probe in Biological Systems
Phenolic compounds are widely recognized for their biological activities and are increasingly being explored as research tools and chemical probes to investigate complex biological processes. bldpharm.comnih.govnih.gov Although direct studies on this compound as a chemical probe are limited, the broader class of phenolic compounds exhibits properties that make them suitable for such applications.
A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or cellular pathways. bldpharm.com Phenolic compounds, due to their antioxidant properties and their ability to interact with proteins and other biomolecules, can serve as probes for studying oxidative stress, enzyme function, and cellular signaling. acs.orgnih.gov For example, related simple phenols like 2,3-dimethoxyphenol (B146663) have been used to investigate the nitrosative deamination of DNA bases, a process linked to mutagenesis.
The structural features of this compound, including its hydroxyl and methoxy groups, could allow it to interact with specific biological targets. These interactions could be harnessed to develop probes for monitoring enzymatic activity or for visualizing specific cellular components. The development of sensors and biosensors for the rapid detection of phenolic compounds is an active area of research, which could be adapted to track the presence and activity of compounds like this compound within biological samples. nih.gov Further research is needed to explore the specific interactions of this compound and to validate its potential as a selective and effective chemical probe.
Development of Lead Compounds for Further Pre-clinical Investigation
Phenolic derivatives are a rich source of lead compounds in drug discovery due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.govresearchgate.net The process of lead optimization involves modifying a biologically active compound to improve its efficacy, selectivity, and pharmacokinetic properties for potential therapeutic use. frontiersin.org
While this compound has not been specifically identified as a lead compound in published studies, its chemical scaffold is representative of a class of molecules with significant therapeutic potential. Phenolic compounds are known to be potent candidates for drug development due to their ability to modulate various biological pathways. researchgate.netmdpi.com For instance, some phenolic derivatives have been investigated as potential antihyperlipidemic drugs. researchgate.net
The development of a lead compound involves extensive structure-activity relationship (SAR) studies, where different functional groups on the molecule are modified to enhance its desired biological effect and minimize toxicity. researchgate.netfrontiersin.org The multiple functional groups on this compound make it an attractive candidate for such modifications. Its hydroxyl and methoxy groups can be altered to fine-tune its interaction with biological targets. Phenolic compounds have shown promise in the development of therapies for a wide range of conditions, from infectious diseases to cancer and cardiovascular disorders. researchgate.netnih.gov Therefore, this compound and its derivatives represent a promising area for future research in the quest for new and effective therapeutic agents.
Future Research Directions and Outlook for 6 3 Hydroxypropyl 2,3 Dimethoxyphenol
Elucidation of Further Biosynthetic Intermediates and Enzymes
Currently, the specific biosynthetic pathway leading to 6-(3-Hydroxypropyl)-2,3-dimethoxyphenol has not been elucidated. Lignin (B12514952) monomers are synthesized in plants from the amino acids phenylalanine and tyrosine through a complex network of enzymatic reactions. nih.gov The biosynthesis of monolignols, the primary building blocks of lignin, involves a series of deamination, hydroxylation, methylation, and reduction steps. nih.gov
Future research should aim to identify the precise sequence of enzymatic reactions and intermediate compounds that result in the formation of this compound. This would likely involve:
Genomic and Transcriptomic Analysis: Identifying genes and transcripts that are upregulated during the synthesis of this compound in lignin-producing plants.
Enzyme Characterization: Isolating and characterizing the specific enzymes, such as hydroxylases, O-methyltransferases, and reductases, that are responsible for the unique substitution pattern of the aromatic ring and the formation of the hydroxypropyl side chain.
Metabolomic Profiling: Utilizing advanced analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to trace the metabolic flux and identify precursor molecules and intermediates in the biosynthetic pathway.
A deeper understanding of its biosynthesis could pave the way for metabolic engineering approaches to enhance its production in plants or to develop microbial production platforms.
Exploration of Novel Sustainable Synthetic Routes
The development of efficient and environmentally benign methods for the synthesis of this compound is crucial for its potential applications. Current synthetic strategies for related phenolic compounds often rely on petroleum-based starting materials and harsh reaction conditions. Future research should focus on sustainable synthetic routes, including:
Biocatalysis: Employing enzymes or whole-cell biocatalysts to perform specific chemical transformations with high selectivity and under mild conditions. mdpi.com For instance, enzymes like laccases and peroxidases could be used for the modification of lignin-derived precursors. mdpi.com
Catalytic Depolymerization of Lignin: Developing selective catalytic processes to break down the complex lignin polymer and isolate specific phenolic compounds, including this compound. mdpi.com
Chemo-enzymatic Synthesis: Combining chemical and enzymatic steps to create efficient and sustainable synthetic pathways.
The table below outlines potential sustainable synthetic strategies that could be explored.
| Synthetic Strategy | Potential Precursors | Key Advantages |
| Biocatalysis | Ferulic acid, Sinapic acid | High selectivity, Mild reaction conditions, Reduced waste |
| Catalytic Lignin Depolymerization | Kraft lignin, Organosolv lignin | Utilization of a renewable feedstock, Potential for co-product generation |
| Chemo-enzymatic Synthesis | Vanillin, Syringaldehyde | Combination of chemical efficiency and enzymatic selectivity |
Deeper Mechanistic Characterization of Biological Activities at the Molecular Level
Phenolic compounds derived from lignin are known to possess a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. researchgate.netgsconlinepress.com The specific biological activities of this compound have not yet been investigated.
Future research should focus on a thorough investigation of its biological effects and the underlying molecular mechanisms. This would involve:
Screening for Biological Activities: Assessing the compound for a wide range of activities, such as antioxidant capacity, anti-inflammatory effects, antimicrobial properties, and potential anticancer activity.
In Vitro and In Vivo Studies: Utilizing cell culture models and animal studies to understand the physiological effects of the compound.
Molecular Target Identification: Identifying the specific proteins, enzymes, or signaling pathways that are modulated by this compound. For example, its anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenases or the modulation of signaling pathways such as NF-κB. tandfonline.com
Computational Chemistry and Modeling for SAR and Target Prediction
Computational chemistry and molecular modeling are powerful tools for accelerating drug discovery and understanding chemical reactivity. acs.org These approaches can be applied to this compound to:
Predict Physicochemical Properties: Calculate properties such as solubility, lipophilicity, and electronic structure to predict its behavior in biological systems.
Structure-Activity Relationship (SAR) Studies: Generate and evaluate a library of virtual derivatives to understand how modifications to its chemical structure affect its biological activity. This can guide the synthesis of more potent and selective analogs.
Target Prediction and Molecular Docking: Use computational models to predict potential biological targets and simulate the binding of the compound to these targets at the molecular level.
The following table presents key computational parameters that could be investigated.
| Computational Method | Parameter to Investigate | Potential Insights |
| Density Functional Theory (DFT) | HOMO-LUMO energy gap, Electrostatic potential | Reactivity, Potential for electron donation (antioxidant activity) |
| Molecular Dynamics (MD) Simulations | Interaction with biological membranes, Solvation free energy | Bioavailability, Cellular uptake |
| Molecular Docking | Binding affinity to target proteins | Identification of potential mechanisms of action |
Investigation of Environmental Fate and Transformation Pathways in Biorefineries
As biorefineries become more prevalent for the conversion of lignocellulosic biomass, it is essential to understand the environmental fate of the resulting chemical streams. researchgate.net The degradation and transformation of this compound in biorefinery processes and in the environment are currently unknown.
Future research in this area should include:
Biodegradation Studies: Investigating the microbial degradation of the compound to assess its persistence in soil and water.
Transformation during Biorefining: Analyzing how the compound is altered during various pretreatment and conversion processes used in biorefineries.
Ecotoxicity Assessment: Evaluating the potential toxicity of the compound and its degradation products to various organisms.
Understanding its environmental fate is crucial for developing sustainable and environmentally friendly biorefinery processes.
Integration into Multifunctional Material Development based on Lignin Derivatives
Lignin and its derivatives are increasingly being explored as renewable building blocks for the development of functional materials. rsc.orgfrontiersin.org The unique chemical structure of this compound, with its phenolic hydroxyl group and aliphatic hydroxyl group, makes it a promising candidate for incorporation into polymeric materials.
Future research should explore its potential in materials science, including:
Polymer Synthesis: Using the compound as a monomer or cross-linking agent in the synthesis of bio-based polymers such as polyesters, polyurethanes, and epoxy resins.
Functional Additives: Investigating its use as a functional additive in existing polymer formulations to impart properties such as antioxidant activity, UV stability, or flame retardancy.
Development of Smart Materials: Exploring its incorporation into stimuli-responsive materials or other advanced functional materials. researchgate.net
The successful integration of this compound into multifunctional materials could provide a high-value application for this lignin-derived compound.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6-(3-Hydroxypropyl)-2,3-dimethoxyphenol, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via coupling reactions involving intermediates like 3-(3,4-dimethoxyphenyl)-1-bromopropane, followed by purification using column chromatography. Purity (>98%) is typically verified via HPLC-UV and NMR spectroscopy. For example, methyl/ethyl ester intermediates are saponified to yield the final product, with structural confirmation through H and C NMR .
Q. How can the structural and electronic properties of this compound be characterized?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : Assign methoxy (-OCH), hydroxypropyl (-CHCHCHOH), and aromatic proton signals.
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., observed [M+H] at m/z 212.10) .
- Computational Modeling : Calculate logP (1.4), polar surface area (58.9 Ų), and hydrogen-bonding capacity (2 donors, 4 acceptors) to predict solubility and reactivity .
Q. What are the common impurities or byproducts during synthesis, and how can they be resolved?
- Methodological Answer : Byproducts may include regioisomers like 5-(3-Hydroxypropyl)-2,3-dimethoxyphenol (Similarity: 0.97). Separation is achieved via reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile/water). Purity thresholds are validated using GC-MS or LC-MS .
Advanced Research Questions
Q. How does this compound interact with biological targets, such as Mcl-1 in cancer research?
- Methodological Answer : The compound’s tricyclic indole derivatives act as Mcl-1 inhibitors by binding to the BH3 domain. Fragment-based drug design (FBDD) is employed to optimize binding affinity, validated via:
- Surface Plasmon Resonance (SPR) : Measure dissociation constants ().
- X-ray Crystallography : Resolve binding modes at 1.8–2.2 Å resolution .
Q. What role does this compound play in lignin-derived biomaterials?
- Methodological Answer : As a dihydrosinapyl alcohol analog, it participates in lignocellulose hydrogenolysis to form tetrahydro-2-benzazepines. Key steps include:
- Catalytic Hydrogenation : Use Pd/C or Raney Ni under 50–100 bar H.
- Reactivity Analysis : Monitor via H NMR and GC-MS to track lignin depolymerization .
Q. How can conflicting data on the compound’s thermal stability be resolved in material science applications?
- Methodological Answer : Discrepancies in decomposition temperatures (e.g., 178.6–371.7°C) arise from experimental setups. Standardize protocols using:
- Thermogravimetric Analysis (TGA) : Heating rate 10°C/min under N.
- Differential Scanning Calorimetry (DSC) : Measure glass transition () and melting points .
Q. What advanced analytical methods quantify this compound in complex matrices (e.g., plant extracts)?
- Methodological Answer :
- UHPLC-QTOF-MS : Use a BEH C18 column (1.7 µm, 2.1 × 100 mm) with electrospray ionization (ESI+) for high-resolution quantification (LOQ: 0.1 ng/mL).
- Solid-Phase Microextraction (SPME) : Pre-concentrate phenolic derivatives from biomass .
Key Research Challenges
- Stereochemical Contradictions : Regioisomers (e.g., 4-/5-/6-substituted derivatives) complicate structural assignments. Use 2D NMR (COSY, HMBC) to resolve ambiguity .
- Environmental Reactivity : Surface adsorption on indoor materials (e.g., cellulose) alters bioavailability. Apply microspectroscopic imaging (AFM-IR) to study interfacial interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
